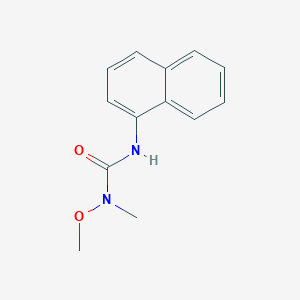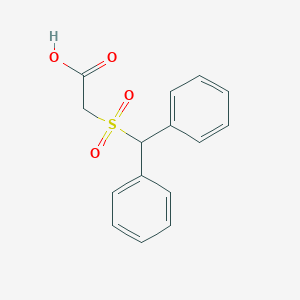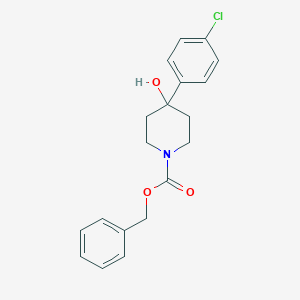
5-Bromo-2',3',5'-tri-O-acetyluridine
Vue d'ensemble
Description
5-Bromo-2’,3’,5’-tri-O-acetyluridine is a purine nucleoside analog . It is extensively utilized in biomedicine to examine nucleotides, generate nucleoside analogs, and function as a substrate in enzyme-mediated processes . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Synthesis Analysis
The synthesis of 5-Bromo-2’,3’,5’-tri-O-acetyluridine involves molecularly imprinted polymers (MIPs), prepared using 2’,3’,5’-tri-O-acyluridines as ‘dummy’ templates, for the selective recognition of uridine nucleosides . The MIPs were synthesized using a non-covalent approach with 2,6-bis-acrylamidopyridine (BAAPy) acting as a technical service .Molecular Structure Analysis
The molecular weight of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is 449.21 . Its molecular formula is C15H17BrN2O9 . The compound contains a total of 44 atoms; 17 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 9 Oxygen atoms, and 1 Bromine atom .Physical And Chemical Properties Analysis
5-Bromo-2’,3’,5’-tri-O-acetyluridine is a white solid . It has a molecular weight of 449.21 and a molecular formula of C15H17BrN2O9 . The compound has a density of 1.66g/cm3 and a refractive index of 1.578 .Applications De Recherche Scientifique
Proteomics Research
“5-Bromo-2’,3’,5’-tri-O-acetyluridine” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.
Antitumor Activity
This compound is a purine nucleoside analog, which has broad antitumor activity targeting indolent lymphoid malignancies . It could be used in research related to cancer treatment, particularly for lymphoid malignancies.
Inhibition of DNA Synthesis
One of the anticancer mechanisms of “5-Bromo-2’,3’,5’-tri-O-acetyluridine” is the inhibition of DNA synthesis . This property makes it useful in studying the process of DNA replication and its regulation.
Induction of Apoptosis
“5-Bromo-2’,3’,5’-tri-O-acetyluridine” can induce apoptosis, a process of programmed cell death . This can be particularly useful in studying the mechanisms of cell death and survival.
Organic Synthesis
“5-Bromo-2’,3’,5’-tri-O-acetyluridine” is a compound useful in organic synthesis . It could be used as a building block or reagent in the synthesis of other complex organic compounds.
Molecularly Imprinted Polymers (MIPs)
“5-Bromo-2’,3’,5’-tri-O-acetyluridine” can be used as a ‘dummy’ template in the synthesis and evaluation of molecularly imprinted polymers (MIPs) for the selective recognition of uridine nucleosides . This application is particularly relevant in the field of biochemistry and materials science.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is indolent lymphoid malignancies . These are a group of slow-growing lymphomas, a type of cancer that originates in the cells of the immune system .
Mode of Action
5-Bromo-2’,3’,5’-tri-O-acetyluridine is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This means it interferes with the replication of cancer cells and triggers their programmed cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the cancer cells from replicating. By inducing apoptosis, it triggers the self-destruction of these cells .
Result of Action
The result of the action of 5-Bromo-2’,3’,5’-tri-O-acetyluridine is the inhibition of the growth of indolent lymphoid malignancies . This is achieved through the disruption of DNA synthesis and the induction of apoptosis in the cancer cells .
Safety and Hazards
For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWGEZUVGHETAU-HKUMRIAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2',3',5'-tri-O-acetyluridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




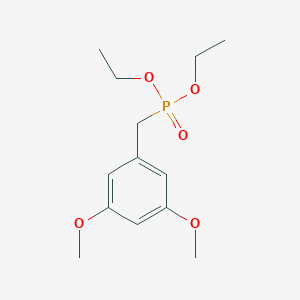
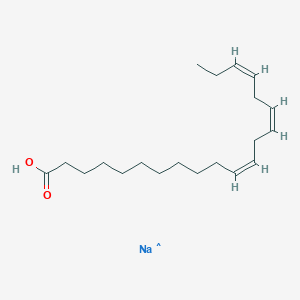
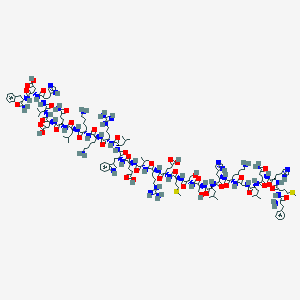


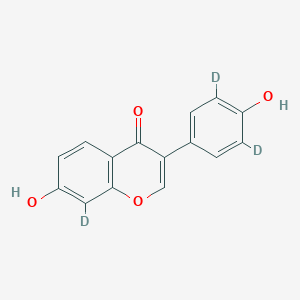
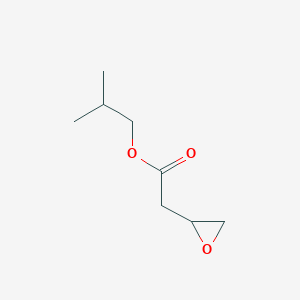

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
